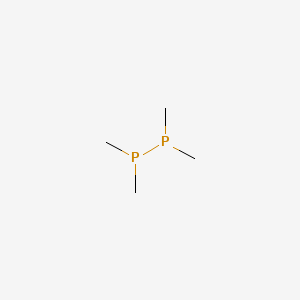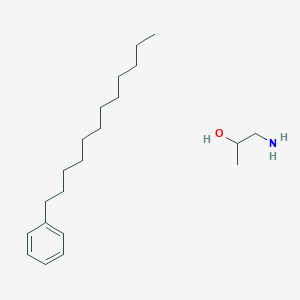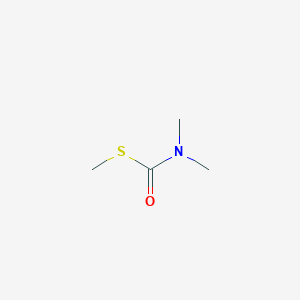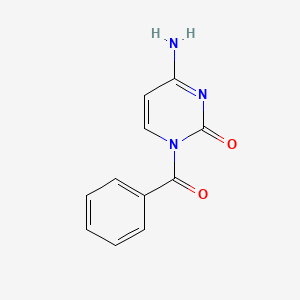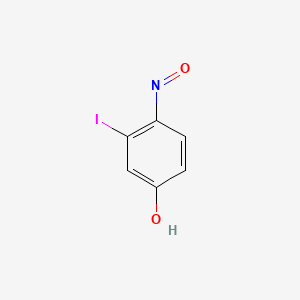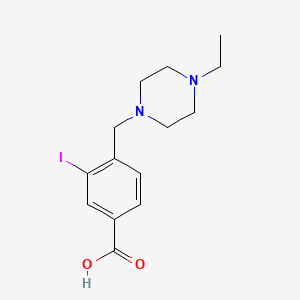
4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethylpiperazine moiety attached to a benzoic acid structure, with an iodine atom at the 3-position of the benzene ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid typically involves the following steps:
Formation of the Piperazine Derivative: The ethylpiperazine moiety can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts or via the Ugi reaction.
Introduction of the Iodine Atom: The iodination of the benzoic acid structure can be achieved using iodine or iodine monochloride in the presence of an oxidizing agent.
Coupling Reaction: The final step involves the coupling of the ethylpiperazine moiety with the iodinated benzoic acid structure under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: The piperazine moiety can participate in coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroquinones and related derivatives.
Applications De Recherche Scientifique
4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((4-Methylpiperazin-1-yl)methyl)benzoic acid: Similar structure but with a methyl group instead of an ethyl group.
4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
Uniqueness
4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The ethylpiperazine moiety also contributes to its distinct pharmacological properties compared to other piperazine derivatives.
Propriétés
Numéro CAS |
1131614-98-6 |
|---|---|
Formule moléculaire |
C14H19IN2O2 |
Poids moléculaire |
374.22 g/mol |
Nom IUPAC |
4-[(4-ethylpiperazin-1-yl)methyl]-3-iodobenzoic acid |
InChI |
InChI=1S/C14H19IN2O2/c1-2-16-5-7-17(8-6-16)10-12-4-3-11(14(18)19)9-13(12)15/h3-4,9H,2,5-8,10H2,1H3,(H,18,19) |
Clé InChI |
PWKDIXNXVGYHAA-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate](/img/structure/B13748741.png)
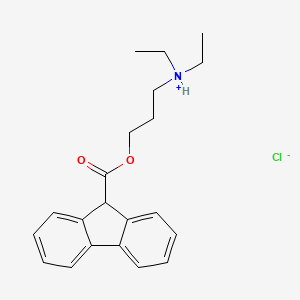
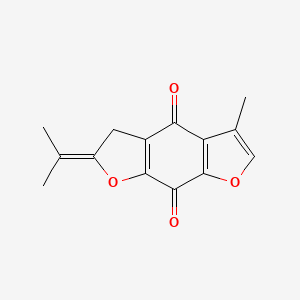
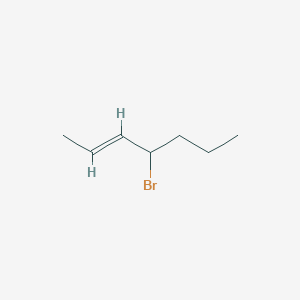
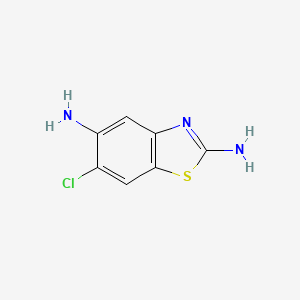

![[4-(1h-Pyrrolo[2,3-b]pyridin-3-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B13748773.png)
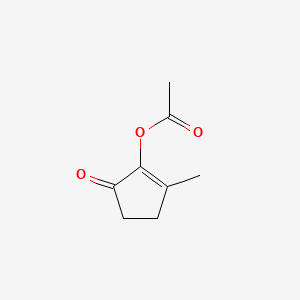
![[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B13748777.png)
